molecular formula C18H21BrN2O2S B5060686 1-(2-bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

1-(2-bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B5060686
M. Wt: 409.3 g/mol
InChI Key: FHXQWXFYLIXDCG-UHFFFAOYSA-N
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Description

1-(2-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromobenzyl group and a methylphenylsulfonyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzyl chloride and 4-methylbenzenesulfonyl chloride.

    Nucleophilic Substitution: The 2-bromobenzyl chloride undergoes a nucleophilic substitution reaction with piperazine to form 1-(2-bromobenzyl)piperazine.

    Sulfonylation: The resulting 1-(2-bromobenzyl)piperazine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in key biochemical pathways.

    Signal Transduction: Modulating signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

1-(2-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine can be compared with other similar compounds, such as:

    1-(2-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Bromobenzyl)-4-[(4-ethylphenyl)sulfonyl]piperazine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness:

  • The presence of the bromine atom in the benzyl group and the methyl group in the phenylsulfonyl group imparts unique chemical and physical properties to this compound, making it distinct from its analogs.

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O2S/c1-15-6-8-17(9-7-15)24(22,23)21-12-10-20(11-13-21)14-16-4-2-3-5-18(16)19/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXQWXFYLIXDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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